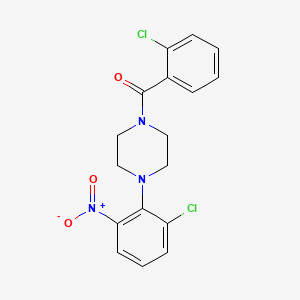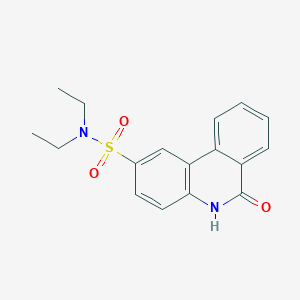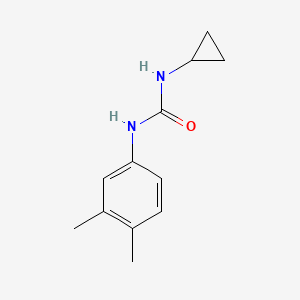
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide, also known as GSK3 inhibitor IX, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK3). GSK3 is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK3 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also regulates the insulin signaling pathway, which is involved in glucose metabolism. The inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway and the promotion of cell survival. The compound also improves insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound inhibits this compound activity, which leads to the activation of the Wnt/β-catenin pathway and the promotion of cell survival. The compound also improves insulin sensitivity and glucose metabolism. In addition, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide in lab experiments include its specificity for this compound, its ability to cross the blood-brain barrier, and its low toxicity. The limitations of using this compound include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for the research on 2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the compound's effects on other signaling pathways and cellular processes. The compound's potential for the treatment of cancer, diabetes, and neurodegenerative disorders also warrants further investigation. Additionally, the compound's anti-inflammatory and neuroprotective effects suggest potential applications in the treatment of inflammatory and neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves the reaction of 6-nitro-2-phenylbenzofuran-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to yield the final product. The synthesis of this compound has been reported in several publications.
Scientific Research Applications
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit this compound activity in various cell lines and animal models. Inhibition of this compound has been linked to the treatment of cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c22-17-9-5-4-8-15(17)21(25)23-18-10-14(24(26)27)11-20-16(18)12-19(28-20)13-6-2-1-3-7-13/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPDRMBYDUGRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)
![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)


![(1R*,2R*,6S*,7S*)-4-(2-biphenylylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5372383.png)